For example, in the development of platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors, X-ray crystallography and structure-activity relationship studies on 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives revealed key structural elements for potent and selective inhibition [].
Antiviral Agents: Derivatives of 2-pyridinone, a related scaffold, have shown potent HIV-1 reverse transcriptase (RT) inhibitory activity [, , ]. For example, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin -2(1H)-one (L-697,639) and its 4,7-dichloro analogue (L-697,661) exhibited potent inhibition of HIV-1 replication in cell culture and were selected for clinical trials [].
Anticancer Agents: Quinoxalin-2(1H)-one derivatives, specifically those with a thiourea moiety like N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (compound 1), demonstrated significant anti-HCV activity in vitro []. This discovery highlights the potential of quinoxalin-2(1H)-one derivatives as lead compounds for developing novel antiviral therapies.
Anti-Quorum Sensing Molecules: Alkyl-quinoxalin-2(1H)-one derivatives showed promising activity as anti-quorum sensing molecules against the Gram-negative bacteria Aeromonas caviae Sch3 []. Notably, compounds with longer alkyl chains and carboxylic acid groups exhibited significant reduction in biofilm formation, indicating their potential for development into novel antibacterial agents [].
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 7412-77-3
CAS No.: 1515-79-3
CAS No.: